N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-7-12(18-20-10)15(19)16-8-14-17-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKFVDUXGXOKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting a halogenated cyclohexane derivative with thiourea, followed by cyclization. The oxazole ring can be formed by cyclizing a suitable precursor such as an α-haloketone with an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole and oxazole rings can interact with enzymes or receptors, modulating their activity. For instance, the compound might inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs, differing primarily in substituent groups and heterocyclic arrangements. Key comparisons include:
Key Observations:
The fluorothiazole in ceperognastat combines moderate lipophilicity with improved metabolic stability relative to non-halogenated analogs.
Electronic and Steric Effects :
- The methoxy group in compound 32 and 4-methoxyphenyl in ’s compound donate electrons, altering the electronic environment of adjacent rings.
- The cyclohexyl group in the target compound introduces steric bulk, which may hinder binding to flat active sites but enhance selectivity.
Synthesis and Purification :
- Compound 32 was synthesized via LiAlH4 reduction and purified using silica gel TLC (94.4–95.1% purity), suggesting that similar methods could apply to the target compound.
- ’s thiophene-oxazole derivative highlights the feasibility of nucleophilic ring-opening reactions for heterocyclic diversification.
Research Findings and Implications
While specific biological data for the target compound are unavailable, insights from analogs suggest:
- Enzyme Inhibition Potential: Dichlorophenoxy and oxadiazole-containing analogs (e.g., compound 32 ) exhibit activity against enoyl-acyl carrier protein reductases, critical for fatty acid biosynthesis in pathogens. The target’s cyclohexyl group may optimize binding in hydrophobic enzyme pockets.
- Metabolic Stability : Fluorinated analogs like ceperognastat demonstrate reduced cytochrome P450-mediated degradation, a trait that cyclohexyl-thiazole derivatives may share due to steric protection of labile groups.
- Synthetic Challenges : High-purity yields (e.g., 99.7% for compound 33 via preparative HPLC) underscore the importance of advanced purification techniques for structurally complex carboxamides.
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Chemical Structure
The compound features a thiazole moiety and an oxazole ring, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antitumor Activity
The antitumor potential of compounds containing thiazole and oxazole has been documented in various studies. A notable finding is that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 1.98 | Apoptosis induction |
| Jurkat (leukemia) | 1.61 | Inhibition of Bcl-2 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Thiazoles are known to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. While specific studies on this compound are sparse, related thiazole derivatives have demonstrated significant reductions in inflammation markers in preclinical models .
Case Studies
A series of studies have been conducted to evaluate the pharmacological profiles of thiazole and oxazole derivatives:
- Study on Thiazole Derivatives : This study evaluated several thiazole-based compounds for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the thiazole structure significantly impacted biological activity .
- Oxazole Compounds in Cancer Therapy : Research focused on oxazole derivatives revealed their ability to inhibit tumor growth in vivo models, suggesting a promising avenue for further exploration with this compound .
Q & A
Basic: What are the optimal synthetic routes for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, and what purification techniques are recommended?
Methodological Answer:
The synthesis typically involves coupling the 5-methyl-1,2-oxazole-3-carboxylic acid moiety with the thiazole-containing amine. A literature-based approach (adapted from triclosan scaffold modifications) suggests:
Reductive Amination : React 5-methylisoxazole-3-carboxylic acid with 4-cyclohexyl-1,3-thiazol-2-ylmethanamine using LiAlH₄ in anhydrous ether to reduce intermediates .
Coupling Reactions : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF to facilitate amide bond formation, as seen in analogous thiazole-oxazole hybrids .
Purification :
- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane gradient) for initial purification.
- Preparative HPLC : For high-purity yields (>99%), apply reverse-phase C18 columns with acetonitrile/water mobile phases .
Basic: How can X-ray crystallography be applied to determine the molecular structure of this compound?
Methodological Answer:
X-ray crystallography remains the gold standard for resolving 3D molecular configurations:
Crystal Growth : Optimize solvent systems (e.g., ethanol/DMF mixtures) for slow evaporation to obtain diffraction-quality crystals .
Data Collection : Use synchrotron radiation or Cu-Kα sources (λ = 1.5418 Å) for high-resolution data.
Structure Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disordered cyclohexyl groups and thiazole-oxazole torsional angles .
Key Parameters :
- R-factor < 5% and wR₂ < 10% indicate reliable refinement.
- Validate hydrogen bonding networks (e.g., amide N–H···O interactions) using ORTEP-3 for graphical representation .
Advanced: What strategies can resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
Discrepancies often arise from solvation effects or target flexibility. Mitigation strategies include:
MD Simulations : Perform molecular dynamics (≥100 ns) in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyclohexyl-thiazole moiety .
Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed enzyme inhibition (e.g., enoyl-ACP reductase) .
Experimental Cross-Validation :
- SPR/BLI : Measure real-time binding kinetics to confirm computational Kd values.
- Mutagenesis : Target residues (e.g., catalytic Ser/His in proteases) to validate docking poses .
Advanced: How do structural modifications at specific positions influence the compound’s interaction with biological targets?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal critical modifications:
Case Study : Replacing the cyclohexyl group with a 4-methoxyphenyl (as in ) increased solubility but reduced affinity for lipophilic targets like Mycobacterium tuberculosis proteasome .
Advanced: What analytical techniques are critical for assessing purity and stability under varying conditions?
Methodological Answer:
HPLC-UV/HRMS :
- Column : C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient: 10% → 90% ACN over 20 min).
- Detection : HRMS (ESI+) for exact mass verification (e.g., m/z 402.1234 [M+H]⁺) .
Stability Studies :
- pH Variability : Incubate in PBS (pH 2–9) at 37°C for 48h; monitor degradation via LC-MS.
- Oxidative Stress : Expose to 0.1% H₂O₂; track thiazole ring oxidation by NMR (disappearance of δ 7.2–7.5 ppm peaks) .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
Methodological Answer:
Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
Prodrug Design : Introduce phosphate esters at the oxazole 3-position, which hydrolyze in vivo to release the active compound .
Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
